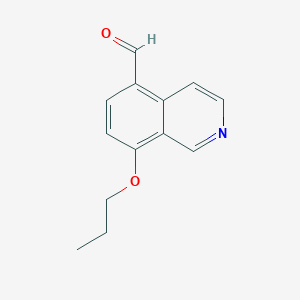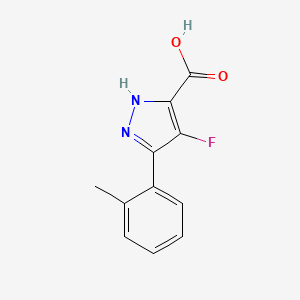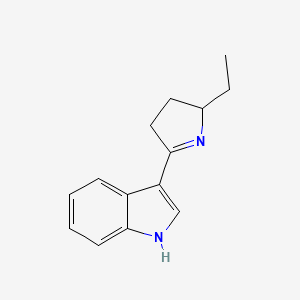
5-Isoquinolinecarboxaldehyde, 8-propoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Propoxyisoquinoline-5-carbaldehyde is an organic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines This compound is characterized by the presence of a propoxy group at the 8th position and an aldehyde group at the 5th position of the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-propoxyisoquinoline-5-carbaldehyde typically involves the functionalization of isoquinoline derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of isoquinoline derivatives using a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction proceeds under mild conditions, typically at temperatures ranging from 80 to 90°C .
Industrial Production Methods: Industrial production of 8-propoxyisoquinoline-5-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Propoxyisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 8-Propoxyisoquinoline-5-carboxylic acid.
Reduction: 8-Propoxyisoquinoline-5-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Propoxyisoquinoline-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Isoquinoline derivatives have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical studies.
Industry: Used in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 8-propoxyisoquinoline-5-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The propoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and interaction within biological systems .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
8-Methoxyquinoline: Similar in structure but with a methoxy group instead of a propoxy group, affecting its reactivity and applications.
8-Chloroquinoline: Contains a chlorine atom, which can significantly alter its chemical properties and biological activity.
Uniqueness: 8-Propoxyisoquinoline-5-carbaldehyde is unique due to the presence of both a propoxy group and an aldehyde group, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
820237-31-8 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
8-propoxyisoquinoline-5-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-2-7-16-13-4-3-10(9-15)11-5-6-14-8-12(11)13/h3-6,8-9H,2,7H2,1H3 |
InChI-Schlüssel |
MLSAOWDKWXGUTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C2C=NC=CC2=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11887896.png)
![2-Chlorothiazolo[4,5-h]isoquinoline](/img/structure/B11887900.png)
![9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B11887907.png)




![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)




![4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11887995.png)
